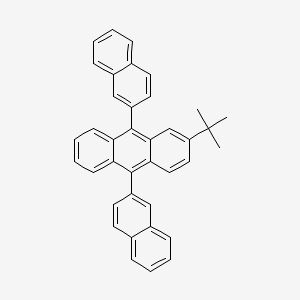

2-tert-Butyl-9,10-di(naphth-2-yl)anthracene

Descripción

Nuclear Magnetic Resonance Spectral Features

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and conformational dynamics of this compound through analysis of both proton and carbon-13 nuclei. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic resonances that correspond to the different aromatic and aliphatic proton environments within the molecule. The spectrum displays complex multipicity patterns in the aromatic region, reflecting the numerous magnetically non-equivalent protons on the anthracene core and naphthyl substituents.

The tert-butyl group generates a distinctive singlet resonance that appears as a highly characteristic peak in the aliphatic region of the spectrum. This signal integrates for nine protons and appears at approximately 1.5 parts per million, providing unambiguous evidence for the presence of the tert-butyl substituent. The chemical shift and integration pattern of this resonance serve as diagnostic features for structural confirmation and purity assessment.

The aromatic region of the proton Nuclear Magnetic Resonance spectrum spans from approximately 7.0 to 9.0 parts per million and contains overlapping multiplets corresponding to the protons on the anthracene backbone and naphthyl rings. The complexity of this region reflects the numerous aromatic proton environments created by the extended conjugated system and the substitution pattern. Careful analysis of coupling patterns and chemical shifts enables assignment of specific resonances to individual proton positions within the molecular framework.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through analysis of the carbon framework. The spectrum displays resonances corresponding to the quaternary carbons of the tert-butyl group, as well as the various aromatic carbon environments within the anthracene and naphthyl ring systems. The carbon chemical shifts reflect the electronic environment of each carbon atom and provide valuable information about the extent of conjugation and electronic delocalization throughout the molecule.

| Nuclear Magnetic Resonance Parameter | Value | Assignment |

|---|---|---|

| Tert-butyl protons | ~1.5 ppm (singlet, 9H) | Aliphatic CH₃ groups |

| Aromatic protons | 7.0-9.0 ppm (complex multiplets) | Anthracene and naphthyl protons |

| Quaternary carbon | ~35 ppm | Tert-butyl quaternary carbon |

| Aromatic carbons | 120-140 ppm | Aromatic ring carbons |

Fourier-Transform Infrared Spectral Profiling

Fourier-Transform Infrared spectroscopy provides comprehensive information about the vibrational modes and functional group characteristics of this compound through analysis of molecular vibrations in the mid-infrared region. The infrared spectrum exhibits characteristic absorption bands that correspond to the various vibrational modes of the aromatic ring systems and the aliphatic tert-butyl substituent. Theoretical calculations using density functional theory methods have been employed to predict and assign the observed vibrational frequencies, demonstrating excellent correlation between experimental and computed spectra.

The aromatic carbon-hydrogen stretching vibrations appear in the region between 3000 and 3100 wavenumbers, manifesting as multiple weak to medium intensity bands that reflect the numerous aromatic carbon-hydrogen bonds present in the anthracene core and naphthyl substituents. These stretching frequencies are characteristic of aromatic systems and provide confirmation of the extended conjugated structure. The specific frequencies and intensities of these bands are influenced by the electronic environment and the degree of conjugation within the molecular framework.

The aliphatic carbon-hydrogen stretching vibrations associated with the tert-butyl group appear at higher frequencies, typically in the range of 2950 to 3000 wavenumbers. These bands exhibit greater intensity compared to the aromatic carbon-hydrogen stretches and provide clear evidence for the presence of the alkyl substituent. The methyl groups of the tert-butyl moiety contribute distinctive vibrational signatures that serve as diagnostic features for structural identification.

The aromatic carbon-carbon stretching vibrations manifest as a series of bands in the fingerprint region between 1400 and 1600 wavenumbers. These vibrations correspond to the in-plane stretching modes of the aromatic ring systems and are particularly sensitive to the extent of conjugation and the substitution pattern. The frequencies and intensities of these bands provide valuable information about the electronic structure and molecular symmetry.

Aromatic carbon-hydrogen bending vibrations appear in the region between 1000 and 1300 wavenumbers, contributing to the complex fingerprint pattern that is characteristic of the specific molecular structure. These out-of-plane bending modes are influenced by the molecular conformation and the steric interactions between the substituents, providing insights into the three-dimensional structure of the compound.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Aromatic C-H stretch | 3000-3100 | Weak-Medium | Anthracene and naphthyl C-H |

| Aliphatic C-H stretch | 2950-3000 | Medium-Strong | Tert-butyl C-H |

| Aromatic C=C stretch | 1400-1600 | Medium | Ring C=C vibrations |

| C-H bending | 1000-1300 | Variable | Out-of-plane bending |

Computational Modeling Approaches

Computational modeling approaches have proven instrumental in understanding the electronic structure, optical properties, and molecular behavior of this compound through advanced quantum mechanical calculations. These theoretical investigations provide detailed insights into the molecular orbitals, electronic transitions, and excited state dynamics that complement experimental observations and enable predictive modeling of material properties. The computational studies employ sophisticated methodologies that account for the complex electronic structure of this extended conjugated system and provide quantitative predictions of key parameters relevant to optoelectronic applications.

The theoretical framework for investigating this compound involves multiple computational approaches that address different aspects of its electronic structure and properties. Density functional theory calculations provide the foundation for understanding ground state geometry, molecular orbitals, and vibrational properties, while time-dependent density functional theory methods enable prediction of electronic excitation energies and optical absorption spectra. These computational approaches have demonstrated excellent agreement with experimental measurements, validating the theoretical models and establishing confidence in their predictive capabilities.

The computational investigations reveal critical insights into the relationship between molecular structure and electronic properties, demonstrating how the substitution pattern and molecular geometry influence the distribution of electronic density and the energies of frontier molecular orbitals. The calculations provide quantitative predictions of important parameters such as ionization potential, electron affinity, and reorganization energies that are essential for understanding charge transport properties in organic semiconductor applications. Furthermore, the theoretical studies enable exploration of structure-property relationships and optimization strategies for enhancing the performance characteristics of related compounds.

Density Functional Theory Calculations

Density Functional Theory calculations have been extensively employed to investigate the ground state electronic structure and molecular properties of this compound using advanced exchange-correlation functionals and basis sets. The most commonly utilized approach employs the Becke three-parameter Lee-Yang-Parr functional with the 6-31G(d,p) basis set, which provides an optimal balance between computational accuracy and efficiency for this class of organic molecules. These calculations yield optimized molecular geometries that accurately reproduce experimental structural parameters and provide detailed information about bond lengths, bond angles, and dihedral angles throughout the molecular framework.

The optimized molecular geometry reveals the non-planar conformation adopted by the compound due to steric interactions between the bulky substituents. The density functional theory calculations predict specific dihedral angles between the anthracene core and the naphthyl substituents, demonstrating how the molecular framework adjusts to minimize steric clashes while maintaining electronic conjugation. The calculations also reveal the influence of the tert-butyl group on the molecular conformation, showing how this substituent prevents planar arrangement and promotes the formation of amorphous films in solid state applications.

Vibrational frequency calculations using density functional theory methods provide comprehensive predictions of the infrared and Raman spectra, enabling detailed assignment of experimental vibrational bands to specific molecular motions. The calculated frequencies show excellent correlation with experimental Fourier-Transform Infrared measurements, with typical deviations of less than 5 percent for most vibrational modes. This agreement validates the computational approach and enables confident assignment of complex spectral features to specific molecular vibrations.

The density functional theory calculations also provide insights into the electronic charge distribution and dipole moment of the molecule, revealing how the substitution pattern influences the overall electronic structure. The calculations predict a moderate dipole moment due to the asymmetric substitution pattern, which influences the molecular packing behavior and intermolecular interactions in the solid state. These electronic properties are crucial for understanding the material behavior in device applications and for predicting compatibility with other organic semiconductor materials.

Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital Configuration Analysis

The highest occupied molecular orbital and lowest unoccupied molecular orbital configuration analysis provides fundamental insights into the electronic structure and charge transport properties of this compound through detailed examination of frontier molecular orbitals. These frontier orbitals play crucial roles in determining the compound's optical properties, electrochemical behavior, and performance in optoelectronic devices. Computational investigations using density functional theory methods have revealed the spatial distribution, energy levels, and symmetry characteristics of these critical molecular orbitals.

The highest occupied molecular orbital exhibits predominantly π-character and is delocalized across the central anthracene core with significant contributions from the naphthyl substituents. The orbital distribution demonstrates strong conjugation between the anthracene backbone and the naphthyl groups, confirming the extended π-electron system that contributes to the compound's optical and electronic properties. The energy level of the highest occupied molecular orbital has been calculated to be approximately -5.8 electron volts, indicating the ionization potential and hole injection characteristics of the material.

The lowest unoccupied molecular orbital displays a similar delocalized character with π-antibonding characteristics throughout the conjugated framework. The orbital distribution shows significant amplitude on the anthracene core and naphthyl substituents, with nodal patterns characteristic of the π-system. The calculated energy level of the lowest unoccupied molecular orbital is approximately -2.9 electron volts, determining the electron affinity and electron injection properties of the compound.

The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital represents the fundamental electronic band gap of the molecule and directly correlates with the optical absorption and emission properties. The calculated band gap of approximately 2.9 electron volts corresponds well with the experimental optical band gap derived from ultraviolet-visible absorption spectroscopy measurements. This agreement between theoretical and experimental values validates the computational approach and confirms the accuracy of the orbital energy predictions.

The spatial overlap between the highest occupied molecular orbital and lowest unoccupied molecular orbital provides information about the oscillator strength and allowed electronic transitions. The significant overlap between these frontier orbitals contributes to the strong optical absorption observed in the ultraviolet-visible spectrum and the efficient fluorescence emission characteristics. The orbital analysis also reveals the influence of the tert-butyl substituent on the electronic structure, showing how this group affects the orbital energies without significantly disrupting the conjugated π-system.

Propiedades

IUPAC Name |

2-tert-butyl-9,10-dinaphthalen-2-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H30/c1-38(2,3)31-20-21-34-35(24-31)37(30-19-17-26-11-5-7-13-28(26)23-30)33-15-9-8-14-32(33)36(34)29-18-16-25-10-4-6-12-27(25)22-29/h4-24H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBAJPWYDYFEBTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619612 | |

| Record name | 2-tert-Butyl-9,10-di(naphthalen-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274905-73-6 | |

| Record name | 2-tert-Butyl-9,10-di(naphthalen-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Tert-butyl-9,10-di(naphth-2-yl)anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

2-tert-Butyl-9,10-di(naphth-2-yl)anthracene can be synthesized through various synthetic routes. One common method involves the reaction of 2-tert-butylanthraquinone with naphthyl Grignard reagents, followed by reduction. The reaction conditions typically include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) for the reduction step . Industrial production methods often involve sublimation to achieve high purity levels .

Análisis De Reacciones Químicas

2-tert-Butyl-9,10-di(naphth-2-yl)anthracene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of anthraquinone derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, converting the compound to its corresponding dihydro derivatives.

Aplicaciones Científicas De Investigación

Applications in Organic Light-Emitting Diodes (OLEDs)

TBADN is primarily recognized for its role as a host material in OLEDs. Its properties contribute to high efficiency and stability in device performance:

- High Efficiency : TBADN has been shown to facilitate efficient energy transfer in OLEDs, leading to enhanced external quantum efficiency (EQE). Devices utilizing TBADN as a host material have demonstrated EQEs exceeding 20% under optimized conditions .

- Deep Blue Emission : TBADN is particularly effective for deep blue emission applications. It has been used successfully in devices requiring precise color rendering, achieving high luminance levels at low operating voltages .

- Thermal Stability : The thermal properties of TBADN allow for stable device operation over extended periods, which is crucial for commercial applications .

Photophysical Properties

The photophysical characteristics of TBADN are essential for its application in optoelectronic devices:

- Fluorescence Quantum Yield : TBADN exhibits high photoluminescence quantum yields (PLQYs), which are critical for efficient light emission in OLEDs. Studies have reported PLQYs around 89%, indicating effective light emission capabilities .

- Singlet-Triplet Splitting : The compound's large singlet-triplet splitting facilitates delayed fluorescence mechanisms, allowing devices to operate efficiently at voltages below the bandgap voltage .

Case Study 1: High-Efficiency OLEDs using TBADN

In a study focused on optimizing OLEDs with TBADN as the host material, researchers fabricated devices that achieved a maximum luminance of 1000 cd/m² at an operating voltage of only 3.4 V. The devices demonstrated minimal roll-off characteristics, indicating stable performance under varying operational conditions .

Case Study 2: Deep Blue Fluorescent Emitters

Another investigation synthesized deep blue emitters doped with TBADN and evaluated their performance in OLEDs. The results showed that the incorporation of TBADN significantly improved the external quantum efficiency and color purity of the emitted light, making it a viable candidate for next-generation display technologies .

Comparative Data Table

| Property | TBADN | Other Compounds (e.g., ADN) |

|---|---|---|

| External Quantum Efficiency | >20% | ~15% |

| Photoluminescence Quantum Yield | ~89% | ~80% |

| Operating Voltage | <3.5 V | >3.5 V |

| Thermal Stability | High | Moderate |

Mecanismo De Acción

The mechanism of action of 2-tert-Butyl-9,10-di(naphth-2-yl)anthracene involves its ability to emit blue light when excited by an external energy source. The bulky tert-butyl group at the 2-position of anthracene prevents the unfavorable packing of the emitting material with the hole-transporting material at the interface, enhancing its emission properties . The compound’s molecular targets include the electron-transporting and hole-transporting layers in OLEDs, where it facilitates efficient charge recombination and light emission .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Key Properties of TBADN and Analogues

Notes:

- Thermal Stability : TBADN’s tert-butyl group significantly improves thermal resistance compared to ADN and DPA. TBDNPA and DBADN, with bulkier substituents, exhibit even higher Tg and Td .

- Optical Performance : TBADN and ADN share similar CIE coordinates, but TBADN’s steric hindrance reduces aggregation-induced quenching, enhancing luminance efficiency. TBDNPA achieves superior EQE (6.3%) due to optimized charge balance .

- Device Stability : TBADN’s half-life (4,000 hours) outperforms ADN, attributed to its amorphous film morphology. TBDNPA’s extended π-conjugation further improves operational lifetime .

Challenges and Innovations

- TBADN: Limited by moderate EQE (~5%) compared to state-of-the-art hosts. Recent studies hybridize it with electron-transport layers (e.g., TPBI) to enhance efficiency .

- TBDNPA : While more efficient, its synthesis is cost-prohibitive for large-scale production .

- Emerging Applications: TBADN nanoparticles are explored for cancer therapy due to high cellular uptake efficiency, though targeting ligands are needed for specificity .

Actividad Biológica

2-tert-Butyl-9,10-di(naphth-2-yl)anthracene (TBADN) is an anthracene derivative that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is notable for its applications in organic electronics and photonics, but its biological effects are increasingly being studied. This article reviews the current understanding of TBADN's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

TBADN features a tert-butyl group and two naphthyl substituents attached to the anthracene core. The structural formula can be represented as follows:

This configuration contributes to its electronic properties, making it a candidate for various applications beyond traditional organic materials.

The biological activity of TBADN is primarily attributed to its ability to interact with cellular components, including proteins and nucleic acids. The following mechanisms have been proposed:

- Reactive Oxygen Species (ROS) Generation : TBADN has been shown to induce oxidative stress in cells by generating ROS, which can lead to cellular damage and apoptosis.

- Inhibition of Enzymatic Activity : It may inhibit certain kinases involved in cell signaling pathways, affecting processes such as cell proliferation and differentiation.

- Modulation of Gene Expression : TBADN can influence the expression of genes related to oxidative stress response and inflammation.

Biological Activities

Research has identified several biological activities associated with TBADN:

- Antioxidant Activity : At low concentrations, TBADN exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models.

- Cytotoxic Effects : Higher concentrations have demonstrated cytotoxicity in various cancer cell lines, suggesting potential applications in cancer therapy.

- Phototoxicity : Due to its fluorescent properties, TBADN can be activated by light, leading to phototoxic effects that may be harnessed for targeted therapies.

Table 1: Summary of Biological Studies on TBADN

Detailed Research Findings

- In Vitro Studies : A study conducted on human breast cancer cells revealed that TBADN induced apoptosis through ROS-mediated pathways at concentrations exceeding 10 µM. The study highlighted the compound's potential as a chemotherapeutic agent when combined with photodynamic therapy .

- In Vivo Studies : In a mouse model, TBADN was administered alongside light exposure, resulting in significant tumor size reduction compared to control groups. This suggests that TBADN may serve as an effective agent in phototherapy applications .

- Mechanistic Insights : Further investigations indicated that TBADN interacts with key signaling proteins, inhibiting their activity and leading to downstream effects on gene expression related to cell survival and proliferation .

Q & A

Q. What are the standard synthetic routes for preparing 2-tert-Butyl-9,10-di(naphth-2-yl)anthracene, and how can reaction efficiency be optimized?

The compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated anthracene precursors and naphthyl boronic acids. Optimization involves catalyst selection (e.g., Pd(PPh₃)₄), solvent choice (toluene or THF), and temperature control (80–110°C). Excess tert-butyl groups may require steric hindrance mitigation through slow addition of reactants. Purity is confirmed via column chromatography and recrystallization .

Q. What analytical techniques are recommended for characterizing this compound, and what key parameters should be monitored?

Essential techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and tert-butyl group integration.

- HPLC (≥99% purity) with UV detection for quantifying impurities.

- Mass spectrometry (HRMS) to verify molecular weight (486.65 g/mol).

- X-ray crystallography (if single crystals form) for definitive structural elucidation .

Q. What safety protocols are critical when handling this compound?

The compound is classified under GHS for acute oral toxicity (Category 4, H302), skin irritation (H315), and respiratory tract irritation (H335). Mandatory precautions include:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid aerosol inhalation.

- Storage : Dry conditions at 2–8°C to prevent decomposition.

- Spill management : Absorb with inert material and dispose as hazardous waste .

Advanced Research Questions

Q. How do the optoelectronic properties of this compound compare to analogous diarylanthracenes in OLED applications?

The tert-butyl group enhances solubility and reduces aggregation-induced quenching, while the naphthyl substituents extend π-conjugation, improving electron mobility. Electroluminescence studies show a blue emission peak (~450 nm) with a quantum yield comparable to MADN (2-Methyl-9,10-di(2-naphthyl)anthracene). Device efficiency can be tested via cyclic voltammetry (HOMO/LUMO levels) and time-resolved photoluminescence .

Q. What methodologies assess its thermal stability under high-temperature processing conditions?

- Thermogravimetric Analysis (TGA) : Determines decomposition onset (reported boiling point: 624.8°C at 760 mmHg).

- Differential Scanning Calorimetry (DSC) : Identifies phase transitions and melting points (data gaps exist; experimental determination required).

- Accelerated aging studies : Expose samples to 150–200°C in inert atmospheres to simulate device fabrication conditions .

Q. How do substituent positions (tert-butyl vs. methyl) influence its photophysical and charge-transport properties?

Comparative studies with MADN reveal:

- Steric effects : tert-butyl groups reduce crystallinity, enhancing amorphous film formation in OLEDs.

- Electron density : Bulkier substituents lower HOMO levels (-5.4 eV vs. -5.2 eV for MADN), improving hole injection.

- Mobility : Space-charge-limited current (SCLC) measurements show hole mobility ~10⁻⁴ cm²/V·s, suitable for host materials .

Q. What are the reactive pathways under oxidative or catalytic conditions, and how can side products be characterized?

Under oxidative conditions (e.g., O₂/light), anthracene cores may form endoperoxides. Catalytic hydrogenation could reduce naphthyl rings, altering optoelectronic behavior. Side products are identified via:

- GC-MS : For volatile byproducts.

- In-situ FTIR : Monitors functional group transformations.

- DFT calculations : Predict reaction intermediates and transition states .

Q. What in vitro assays are suitable for probing its toxicity mechanisms in biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.